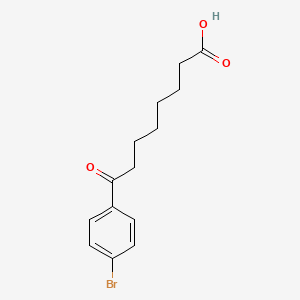

8-(4-Bromophenyl)-8-oxooctanoic acid

説明

8-(4-Bromophenyl)-8-oxooctanoic acid (CAS 35333-31-4) is a brominated aromatic carboxylic acid with the molecular formula C₁₄H₁₇BrO₃ and a molecular weight of 313.19 g/mol. The compound features an eight-carbon aliphatic chain terminated by a carboxylic acid group and a ketone-linked 4-bromophenyl moiety. It is primarily used in research settings, particularly in synthesizing proteolysis-targeting chimeras (PROTACs) and enzyme inhibitors due to its role as a linker or ligand in HDAC-targeting compounds . Storage recommendations include short-term storage at -4°C and long-term storage at -20°C to maintain stability .

特性

IUPAC Name |

8-(4-bromophenyl)-8-oxooctanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17BrO3/c15-12-9-7-11(8-10-12)13(16)5-3-1-2-4-6-14(17)18/h7-10H,1-6H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBUMZWMHERNNPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CCCCCCC(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20451459 | |

| Record name | 8-(4-BROMOPHENYL)-8-OXOOCTANOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20451459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35333-31-4 | |

| Record name | 8-(4-BROMOPHENYL)-8-OXOOCTANOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20451459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-Bromophenyl)-8-oxooctanoic acid can be achieved through several methods. One common approach involves the bromination of phenylacetic acid, followed by a series of reactions to introduce the oxooctanoic acid chain. The reaction conditions typically involve the use of bromine and a suitable catalyst to facilitate the electrophilic aromatic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes, followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process.

化学反応の分析

Types of Reactions

8-(4-Bromophenyl)-8-oxooctanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.

Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, such as alkyl or aryl groups, onto the phenyl ring .

科学的研究の応用

8-(4-Bromophenyl)-8-oxooctanoic acid has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.

Industry: It can be used in the production of specialty chemicals and materials with unique properties

作用機序

The mechanism of action of 8-(4-Bromophenyl)-8-oxooctanoic acid involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and oxooctanoic acid chain contribute to its binding affinity and specificity. The compound can modulate biological pathways by inhibiting or activating specific enzymes, leading to various physiological effects .

類似化合物との比較

Comparison with Structural Analogs

Halogen-Substituted Phenyl Derivatives

The substitution pattern and halogen type on the phenyl ring significantly influence physicochemical properties and biological interactions. Key derivatives include:

Notes:

- XLogP3-AA : Bromine and iodine increase lipophilicity compared to chlorine. The dichloro derivative shows the highest XLogP3-AA, enhancing membrane permeability .

- Biological Relevance : Bromine’s larger atomic radius may improve binding to hydrophobic pockets in enzymes like HDACs compared to chlorine .

Functional Group Modifications

Ester Derivatives

Replacing the carboxylic acid with an ester group alters solubility and reactivity:

- Ethyl 8-(4-ethoxyphenyl)-8-oxooctanoate (CAS 898757-57-8): This ester derivative (C₁₉H₂₆O₅, MW 306.40) is less polar, making it suitable for organic-phase reactions. Used in synthetic intermediates .

Amide and Hydroxamate Derivatives

- L-2-amino-8-((2-aminophenyl)amino)-8-oxooctanoic acid (AsuApa): A hydroxamate-modified amino acid used to profile HDAC complexes. Demonstrates selective binding to HDACs 1–3, unlike bromophenyl derivatives .

Physicochemical Properties

- Solubility : Carboxylic acid derivatives are water-soluble at physiological pH, whereas ester and amide forms require organic solvents.

- Thermal Stability: Derivatives like this compound decompose above 200°C, consistent with aliphatic carboxylic acids .

生物活性

8-(4-Bromophenyl)-8-oxooctanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C15H17BrO3

- Molecular Weight : 335.20 g/mol

This compound features a bromophenyl group attached to an octanoic acid backbone, which is significant for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways:

- Enzyme Inhibition : It has been reported to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes. This inhibition can reduce the production of pro-inflammatory mediators.

- Cell Signaling Modulation : The compound may influence cell signaling pathways, particularly those involving NF-κB, which plays a crucial role in immune response and inflammation.

Biological Activities

The compound exhibits several notable biological activities:

- Anti-inflammatory Activity : Due to its ability to inhibit COX and LOX enzymes, this compound has shown potential in reducing inflammation in various models.

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains. Its efficacy varies depending on the concentration and specific bacterial species tested .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

- Absorption : The compound is expected to have moderate absorption characteristics due to its lipophilic nature.

- Distribution : Its distribution within biological systems may be influenced by protein binding and tissue permeability.

- Metabolism : Initial studies indicate that it undergoes metabolic transformations that could affect its bioavailability and activity.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

-

Anti-inflammatory Effects in Animal Models :

- In a study involving animal models of arthritis, administration of the compound resulted in significant reductions in joint swelling and inflammatory markers, suggesting its potential as an anti-inflammatory agent.

- Antimicrobial Activity Assessment :

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。